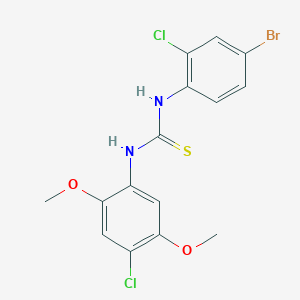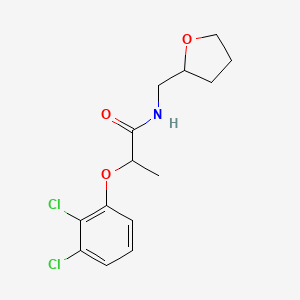![molecular formula C16H18FN3O3S B4750825 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide](/img/structure/B4750825.png)
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide
Vue d'ensemble
Description
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide, also known as PF-04991532, is a small molecule inhibitor that has been developed for the treatment of inflammatory bowel disease. It is a selective inhibitor of the TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) enzymes, which are involved in the regulation of the innate immune response.
Mécanisme D'action
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide is a selective inhibitor of TBK1 and IKKε, which are involved in the regulation of the innate immune response. These enzymes are activated in response to viral infection and other stimuli, leading to the production of type I interferons and other pro-inflammatory cytokines. By inhibiting TBK1 and IKKε, 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide reduces the production of these cytokines, which in turn reduces inflammation and promotes tissue repair.
Biochemical and physiological effects:
In preclinical studies, 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide has been shown to reduce inflammation and promote tissue repair in models of inflammatory bowel disease, psoriasis, and rheumatoid arthritis. It has also been shown to enhance the anti-tumor activity of immune checkpoint inhibitors in models of cancer. In addition, 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide has been shown to reduce the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide is its selectivity for TBK1 and IKKε, which reduces the risk of off-target effects. Another advantage is its ability to reduce inflammation and promote tissue repair in preclinical models of inflammatory bowel disease, psoriasis, and rheumatoid arthritis. However, one limitation of 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide. One direction is to investigate its efficacy in clinical trials for the treatment of inflammatory bowel disease, psoriasis, and rheumatoid arthritis. Another direction is to investigate its potential for enhancing the anti-tumor activity of immune checkpoint inhibitors in clinical trials for cancer. Other future directions include optimizing the synthesis method to improve the yield and solubility of 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide, and investigating its effects on other signaling pathways involved in the regulation of the innate immune response.
Applications De Recherche Scientifique
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide has been extensively studied in preclinical models of inflammatory bowel disease, where it has shown promising results in reducing inflammation and promoting tissue repair. It has also been investigated in other disease models, such as psoriasis and rheumatoid arthritis, where it has demonstrated efficacy in reducing disease severity. In addition, 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide has been shown to enhance the anti-tumor activity of immune checkpoint inhibitors in preclinical models of cancer.
Propriétés
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-pyridin-3-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-3-15(16(21)19-13-5-4-10-18-11-13)20(24(2,22)23)14-8-6-12(17)7-9-14/h4-11,15H,3H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTJXQFHBVZGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CN=CC=C1)N(C2=CC=C(C=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(pyridin-3-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4750749.png)
![{5-[4-(carboxymethoxy)-3-ethoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4750761.png)
![4-amino-N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B4750765.png)
![ethyl 4-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}-3-oxobutanoate](/img/structure/B4750782.png)
![ethyl 4,5-dimethyl-2-({[2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4750787.png)
![ethyl 3-oxo-3-{[3-(propionylamino)phenyl]amino}propanoate](/img/structure/B4750792.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4750802.png)

![2-({1-cyclopropyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4750819.png)
![ethyl 4,5-dimethyl-2-{[3-(1-naphthyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4750826.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4750831.png)

